3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is a compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function .
Mode of Action
This compound interacts with its target SIRT3 by acting as a selective inhibitor . It has been found to have higher selectivity for SIRT3 compared to SIRT1 and SIRT2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by this compound affects the deacetylation of SOD2, a critical enzyme in the mitochondrial antioxidant defense system . This leads to an increase in the acetylation of SOD2, thereby reducing its activity .
Pharmacokinetics
It’s solubility in dmso and ethanol suggests that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by this compound and the subsequent increase in SOD2 acetylation can lead to a decrease in the antioxidant defense of cells . This could potentially lead to an increase in oxidative stress within the cell .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence various biochemical reactions
Cellular Effects
Triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazole derivatives have been found to interact with the binding sites of certain proteins, such as HSP90, through hydrogen bond and hydrophobic interactions .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group can be added via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied as HSP90 inhibitors.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Known for its coordination chemistry and applications in catalysis and materials science.
Uniqueness
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is unique due to the combination of its triazole, piperidine, and pyridine rings, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-7-3-11(4-8-16)17-9-6-14-15-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBNSXJZNKFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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